molecular formula C21H18N6O4S B2819217 N-(3-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894058-64-1

N-(3-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2819217
CAS RN: 894058-64-1
M. Wt: 450.47
InChI Key: JVQCUOZNGVRFPM-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N6O4S and its molecular weight is 450.47. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Bioactivity

The study by Shiradkar and Kale (2006) explores the microwave-assisted synthesis of condensed bridgehead nitrogen heterocyclic systems, including [1,2,4]triazolo[4,3-b][1,3,4]thiadiazoles, showcasing their antibacterial, antifungal, and antitubercular activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Shiradkar & Kale, 2006).

Anticancer and PI3K Inhibition

Wang et al. (2015) investigated modifications of [1,2,4]triazolo[1,5-a]pyridin derivatives as PI3K inhibitors, showing remarkable anticancer effects and lower toxicity. The synthesis of alkylurea derivatives of the base compound demonstrated potent antiproliferative activities and reduced acute oral toxicity, suggesting their utility as anticancer agents with enhanced safety profiles (Wang et al., 2015).

Positive Inotropic Activities

Li et al. (2008) synthesized a series of [1,2,4]triazolo[4,3-a]quinolin derivatives and evaluated their positive inotropic activities. The study identified compounds with significant potential as inotropic agents, indicating their application in heart failure treatment (Li et al., 2008).

Antimicrobial and Anticancer Properties

Kumar et al. (2019) reported the synthesis of N-aryl substituted phenyl acetamide analogs of [1,2,4]triazolo[3,4-a]phthalazines and their testing against the HCT 116 cancer cell line, demonstrating significant inhibition activity. Additionally, these compounds were screened for antimicrobial activities, further broadening their potential therapeutic applications (Kumar et al., 2019).

Antioxidant Ability

Shakir et al. (2017) synthesized compounds with the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin moiety and evaluated their antioxidant ability. One compound, in particular, showed significant antioxidant activity, surpassing that of ascorbic acid in assays, indicating the potential for these compounds in oxidative stress-related disease management (Shakir et al., 2017).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4S/c1-31-17-7-2-4-14(10-17)12-22-20(28)13-32-21-24-23-19-9-8-18(25-26(19)21)15-5-3-6-16(11-15)27(29)30/h2-11H,12-13H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQCUOZNGVRFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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